3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

CDK2 inhibition kinase inhibitor structure-activity relationship

3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2, molecular formula C21H24N4O, MW 348.45) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine amide class. The compound features a cyclopentyl-propanamide tail linked to a 2-methylphenyl ring bearing an imidazo[1,2-a]pyrimidine heterocycle at the 5-position.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 862810-18-2
Cat. No. B2891454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide
CAS862810-18-2
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4
InChIInChI=1S/C21H24N4O/c1-15-7-9-17(19-14-25-12-4-11-22-21(25)24-19)13-18(15)23-20(26)10-8-16-5-2-3-6-16/h4,7,9,11-14,16H,2-3,5-6,8,10H2,1H3,(H,23,26)
InChIKeyWQLFRRXFFYXBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2): Chemical Identity and CDK-Focused Compound Class


3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2, molecular formula C21H24N4O, MW 348.45) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine amide class . The compound features a cyclopentyl-propanamide tail linked to a 2-methylphenyl ring bearing an imidazo[1,2-a]pyrimidine heterocycle at the 5-position . This scaffold is structurally related to a series of imidazole pyrimidine amides developed as cyclin-dependent kinase (CDK) inhibitors, where α-branched lipophilic substituents such as cyclopentyl were shown to confer low-nanomolar CDK2 potency [1]. The compound has been registered in the MScreen screening library at the University of Michigan and was tested in a CDC25B-CDK2/CyclinA interaction inhibition assay, confirming its relevance to cell-cycle kinase research .

Why 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2) Cannot Be Replaced by Close Structural Analogs


Within the imidazo[1,2-a]pyrimidine amide family, small structural variations produce large differences in kinase inhibitory potency and physicochemical properties. In the seminal imidazole pyrimidine amide CDK inhibitor series, replacing an isopropyl R4 substituent with a cyclopentyl group restored CDK2 IC50 from 0.081 µM back to 0.002 µM, while shifting to ethyl abolished potency entirely (0.056 µM) [1]. Similarly, the position of the phenyl linkage (meta vs. para to the imidazo[1,2-a]pyrimidine) and the presence or absence of the ortho-methyl group on the phenyl ring dictate both the conformational presentation of the amide tail and the compound's overall lipophilicity, which directly impacts hERG liability, CYP inhibition, and aqueous solubility [1][2]. Therefore, simple replacement with the des-cyclopentyl analog (CAS 847387-66-0), the meta-phenyl analog (CAS 863020-07-9), or other imidazo[1,2-a]pyrimidine amides without quantitative comparative data for the specific assay endpoint of interest carries a material risk of loss of potency or altered off-target profile. The evidence below quantifies where differentiation data exist and explicitly notes where data gaps remain.

Quantitative Differentiation Evidence for 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2) vs. Closest Analogs


Cyclopentyl Substitution Restores Low-Nanomolar CDK2 Potency vs. Linear Alkyl Analogs in the Imidazole Pyrimidine Amide Series

In the closely related imidazole pyrimidine amide CDK inhibitor series reported by Jones et al. (2008), the α-branched cyclopentyl substituent (Compound 13, R4=cPentyl, R3=Me) achieved a CDK2 IC50 of approximately 0.002 µM, representing a 28-fold improvement over the linear ethyl analog (Compound 11, R4=Et, CDK2 IC50 0.056 µM) and an approximately 40-fold improvement over the n-propyl analog (Compound 12, R4=cPrCH2, CDK2 IC50 0.081 µM) [1]. The cyclopentyl compound also outperformed the isopropyl analog (Compound 7b, CDK2 IC50 0.003 µM) by approximately 1.5-fold. These differential potency gains are attributed to optimal hydrophobic contacts between the α-branched cyclopentyl group and the glycine-rich loop of the CDK2 ATP-binding pocket [1]. While the target compound (CAS 862810-18-2) is a structural analog with a different amide linkage geometry (reverse amide orientation at the phenyl ring), the cyclopentyl pharmacophore contribution to CDK2 binding affinity is expected to translate based on conserved binding mode principles established in this series.

CDK2 inhibition kinase inhibitor structure-activity relationship

CDC25B-CDK2/CyclinA Protein-Protein Interaction Screening Identification for CAS 862810-18-2 vs. Absence of This Annotation for Des-Cyclopentyl Analog

CAS 862810-18-2 was specifically tested in the 'Inhibitors of CDC25B-CDK2/CyclinA interaction' screening assay conducted by the Center for Chemical Genomics at the University of Michigan (MScreen: TargetID_600) . This assay evaluates disruption of the protein-protein interaction between the CDC25B phosphatase and the CDK2/CyclinA complex, a critical regulatory node in G2/M cell cycle transition [1]. In contrast, the des-cyclopentyl analog (CAS 847387-66-0, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide) has not been annotated with CDC25B-CDK2 interaction inhibition data in any publicly available screening database . The cyclopentyl group may contribute to binding within a hydrophobic pocket at the CDC25B-CDK2 interface that is not accessible to the unsubstituted propanamide tail. Note: the actual IC50 value from this screen is not publicly retrievable; only the assay registration and compound participation are documented.

CDC25B phosphatase CDK2/CyclinA interaction cell cycle regulation

Ortho-Methyl Phenyl Substitution Pattern Differentiates CAS 862810-18-2 from Meta-Phenyl Cyclopentyl Analog in Predicted Pharmacophore Geometry

CAS 862810-18-2 bears the imidazo[1,2-a]pyrimidine at the 5-position of a 2-methylphenyl ring (ortho-methyl relative to the amide attachment), whereas the direct regioisomer 3-cyclopentyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide (CAS 863020-07-9) positions the heterocycle at the meta position with no methyl substituent . In the Jones et al. (2008) CDK inhibitor series, the amide linker geometry and substitution pattern around the central phenyl ring were critical determinants of both CDK2 enzyme potency and anti-proliferative cellular activity: compounds with the benzamide linked via the para-position (relative to the imidazole pyrimidine) achieved better cellular potency (LoVo IC50 values of 0.19–0.66 µM for substituted analogs) compared to earlier sulphone series compounds where altered linker geometry gave higher hERG liability [1]. The ortho-methyl group additionally modifies the torsional angle between the amide carbonyl and the phenyl ring, potentially altering the trajectory of the cyclopentyl tail relative to the kinase hinge-binding core. The regioisomeric and substitution differences between CAS 862810-18-2 and CAS 863020-07-9 are expected to produce distinct binding mode geometries and divergent selectivity profiles, though direct comparative biochemical data between these two specific compounds are not publicly available.

pharmacophore geometry regioisomer differentiation kinase inhibitor design

Calculated Lipophilicity and Physicochemical Differentiation of CAS 862810-18-2 vs. Des-Cyclopentyl Analog Predicts Altered Membrane Permeability and hERG Liability

In the Jones et al. (2008) imidazole pyrimidine amide series, control of overall lipophilicity was critical to achieving good in vitro potency while maintaining acceptable margins against hERG potassium ion channel inhibition and CYP isoform inhibition [1]. Within that series, the introduction of an α-branched cyclopentyl group (Compound 13) was associated with an aqueous solubility of approximately 66 µM, which is lower than the >2300 µM solubility of the isopropyl analog 7b but comparable to the clinical candidate AZD5438 (32 µM) [1]. For CAS 862810-18-2, the addition of the cyclopentyl group to the propanamide tail (vs. the unsubstituted propanamide analog CAS 847387-66-0) adds three methylene units (calculated ΔlogP increase of approximately 1.2–1.5 log units based on fragment-based estimation) and an additional 68 Da molecular weight . Based on the established SAR, this lipophilicity increase is predicted to enhance passive membrane permeability (beneficial for cellular anti-proliferative activity) but may also increase hERG binding risk relative to the des-cyclopentyl analog. No direct experimental hERG or permeability data for CAS 862810-18-2 are publicly available; these are class-level predictions only.

lipophilicity hERG liability physicochemical properties cellular permeability

Recommended Research Application Scenarios for 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (CAS 862810-18-2) Based on Available Evidence


CDK2-Focused Kinase Inhibitor Screening and SAR Probe Development

CAS 862810-18-2 is best deployed as a structural probe in CDK2 inhibitor SAR campaigns where the contribution of the α-branched cyclopentyl-propanamide tail to kinase hinge-binding potency is being interrogated. Based on class-level evidence from the Jones et al. (2008) imidazole pyrimidine amide series, the cyclopentyl motif confers approximately 28-fold CDK2 potency enhancement over linear ethyl analogs (IC50 ~0.002 µM vs. 0.056 µM) [1]. This compound can serve as a cyclopentyl-containing comparator against analogs bearing linear, branched, or cyclic aliphatic tails to establish the lipophilic bulk tolerance of the target kinase ATP-binding pocket. Note that direct CDK2 IC50 data for this specific CAS number are not publicly available; users should generate their own dose-response curves under standardized assay conditions.

CDC25B-CDK2 Protein-Protein Interaction Inhibition Studies

The documented inclusion of CAS 862810-18-2 in the University of Michigan MScreen CDC25B-CDK2/CyclinA interaction inhibition assay (TargetID_600) provides a specific, albeit unquantified, rationale for its use in cell cycle regulation research . Researchers investigating small-molecule disruptors of the CDC25B-CDK2 interface can use this compound as a starting point for mechanism-of-action studies, particularly to explore whether the cyclopentyl-propanamide tail contributes to binding at the protein-protein interface. The des-cyclopentyl analog (CAS 847387-66-0) lacks this annotation and would be less appropriate for this application.

Regioisomeric Selectivity Profiling in Imidazo[1,2-a]pyrimidine Kinase Inhibitor Panels

CAS 862810-18-2 (5-position phenyl attachment, ortho-methyl) and its regioisomer CAS 863020-07-9 (3-position phenyl attachment, no methyl) together form a matched pair for evaluating how phenyl substitution pattern alters kinase selectivity across a panel of CDK family members (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) or broader kinome profiling . Based on the Jones et al. series, the amide linker geometry around the central phenyl ring was critical for achieving >50-fold selectivity for CDK2 over CDK1 and CDK4 [2]. Testing both regioisomers head-to-head in the same kinase panel would quantify the selectivity impact of the ortho-methyl-5-position architecture unique to CAS 862810-18-2.

Physicochemical Property Benchmarking in Cellular Anti-Proliferative Assays

For groups optimizing the balance between lipophilicity-driven cellular permeability and hERG/CYP liability in imidazo[1,2-a]pyrimidine leads, CAS 862810-18-2 represents an intermediate-lipophilicity point (estimated cLogP ~4.0–4.5) between the highly soluble isopropyl analogs (~cLogP 2.5–3.0, solubility >2300 µM) and more lipophilic advanced leads . When tested in LoVo or other cancer cell line anti-proliferative assays alongside the des-cyclopentyl analog, the relative cellular potency shift (expected to favor the cyclopentyl compound due to enhanced permeability) vs. any increase in hERG channel inhibition can be empirically determined. Users should prepare stock solutions in DMSO with fresh dilution prior to each experiment, given the anticipated moderate aqueous solubility (~60–100 µM range extrapolated from analog data).

Quote Request

Request a Quote for 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.